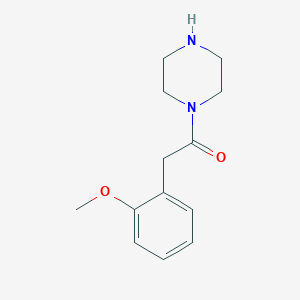

![molecular formula C11H7F3N2O3 B6144114 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid CAS No. 1152569-51-1](/img/structure/B6144114.png)

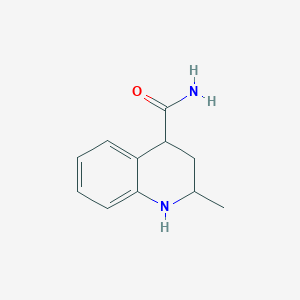

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

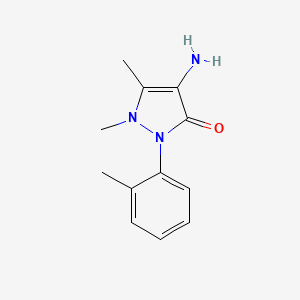

The compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The trifluoromethyl group (-CF3) is a common substituent in medicinal chemistry due to its ability to modify the physical, chemical, and biological properties of molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely consist of a pyrazole ring substituted with a hydroxy group at the 4-position and a phenyl ring at the 1-position. The phenyl ring would further be substituted with a trifluoromethyl group .Chemical Reactions Analysis

Pyrazoles can undergo various reactions, including substitutions, additions, and oxidations . The trifluoromethyl group is generally stable under both acidic and basic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Generally, pyrazoles are stable compounds. The presence of the trifluoromethyl group could increase the lipophilicity and metabolic stability of the compound .Applications De Recherche Scientifique

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of histone deacetylases (HDACs), which are enzymes that regulate gene expression. This compound has also been used to study the structure and function of proteins, as well as to investigate the mechanisms of action of drugs. Additionally, this compound has been used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells.

Mécanisme D'action

Target of Action

Similar compounds have been found to target a disintegrin and metalloproteinase with thrombospondin motifs 5 , and the NF-κB signaling pathway . These targets play crucial roles in various biological processes, including inflammation, immunity, cell proliferation, and survival .

Mode of Action

It’s known that the trifluoromethyl group in similar compounds can strongly affect their biological activity . The compound may interact with its targets, leading to changes in their function and subsequent alterations in cellular processes .

Biochemical Pathways

Similar compounds have been found to inhibit the nf-κb pathway , which plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .

Pharmacokinetics

The presence of the trifluoromethyl group can influence the pharmacokinetic properties of related compounds, potentially affecting their bioavailability .

Result of Action

Similar compounds have shown potential as multi-target antidiabetic agents , indicating that they may have effects on glucose metabolism and insulin sensitivity.

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other reactive species .

Avantages Et Limitations Des Expériences En Laboratoire

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, this compound has a wide range of applications, making it a versatile compound for use in scientific research. However, this compound also has some limitations. It is a relatively unstable compound, and it has a short shelf-life. Additionally, this compound is a toxic compound, and it should be handled with care.

Orientations Futures

In the future, 4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid could be used to further investigate the mechanisms of action of drugs and environmental toxins. Additionally, this compound could be used to study the effects of oxidative stress on cells, as well as to investigate the effects of environmental toxins on cells. Furthermore, this compound could be used to study the structure and function of proteins, as well as to investigate the effects of drugs on gene expression. Finally, this compound could be used to investigate the effects of drugs on cell cycle progression and DNA repair.

Méthodes De Synthèse

4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid can be synthesized through a two-step synthesis process. The first step involves the reaction of 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP) with sodium hydroxide in ethanol. This produces this compound (this compound). The second step involves the reaction of this compound with hydrochloric acid and sodium chloride in ethanol. This produces 4-chloro-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid (4-CPP).

Propriétés

IUPAC Name |

4-hydroxy-1-[4-(trifluoromethyl)phenyl]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O3/c12-11(13,14)6-1-3-7(4-2-6)16-5-8(17)9(15-16)10(18)19/h1-5,17H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKOWWTXRZUIWJJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)(F)F)N2C=C(C(=N2)C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

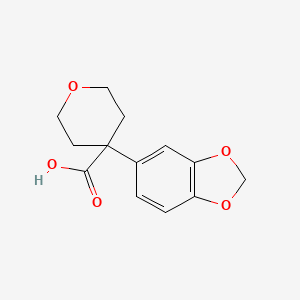

![N-{[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]methyl}benzamide](/img/structure/B6144039.png)

![6-oxo-4-(trifluoromethyl)-6H,7H-furo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B6144047.png)

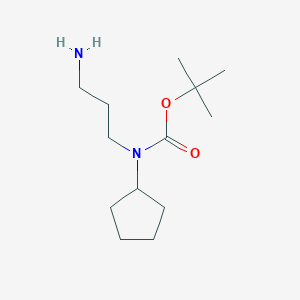

amine hydroiodide](/img/structure/B6144067.png)

![N-(2-{bicyclo[2.2.1]heptan-2-yl}ethyl)cyclopropanamine](/img/structure/B6144124.png)

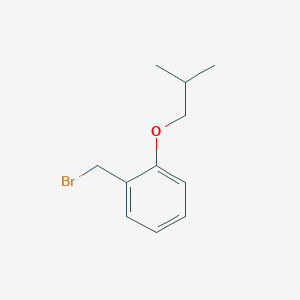

![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)